Welcome to the BenchChem Online Store!
molecular formula C12H9NO B8756409 4-(Hydroxymethyl)-2-naphthalenecarbonitrile CAS No. 79996-93-3

4-(Hydroxymethyl)-2-naphthalenecarbonitrile

Cat. No. B8756409
M. Wt: 183.21 g/mol
InChI Key: QYYNJONAFQOCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07534893B2

Procedure details

To a solution of 4-(hydroxymethyl)-2-naphthalenecarbonitrile (200 mg) in dry DCE (5 mL), CBr4 (542.8 mg) and (Ph)3P were added, the resulting mixture was stirred at r.t. for 40 min and then quenched with 40 mL of water. The aqueous phase washed with DCM (3×40 mL). The combined organic extracts were dried, concentrated, and purified by flash chromatography (CH/AcOEt from 8:2 to 1:1) to give the title compound (216 mg) as a white foam.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
542.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[C:5]([C:13]#[N:14])[CH:4]=1.C(Br)(Br)(Br)[Br:16].P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>ClCCCl>[Br:16][CH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[C:5]([C:13]#[N:14])[CH:4]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
OCC1=CC(=CC2=CC=CC=C12)C#N
Name
Quantity
542.8 mg
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at r.t. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 40 mL of water
WASH
Type
WASH
Details
The aqueous phase washed with DCM (3×40 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (CH/AcOEt from 8:2 to 1:1)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrCC1=CC(=CC2=CC=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 216 mg
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.